![molecular formula C9H8ClFN2O B12828658 2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)
2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a chloromethyl group at the 2-position, a fluorine atom at the 7-position, and a methoxy group at the 5-position, making it a unique and potentially valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method includes the reaction of 4-fluoro-2-methoxyaniline with chloroacetic acid under acidic conditions to form the desired benzimidazole ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzimidazoles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Applications De Recherche Scientifique
2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Material Science: Utilized in the development of functional materials, such as organic semiconductors and dyes for solar cells.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. Additionally, the methoxy group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-5-methoxy-1H-benzo[d]imidazole: Lacks the fluorine atom at the 7-position.
2-(Chloromethyl)-7-fluoro-1H-benzo[d]imidazole: Lacks the methoxy group at the 5-position.
2-(Chloromethyl)-5,7-difluoro-1H-benzo[d]imidazole: Contains an additional fluorine atom at the 5-position.
Uniqueness
2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole is unique due to the specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both the fluorine and methoxy groups can enhance its potential as a versatile building block for the synthesis of novel compounds with improved pharmacological profiles .
Propriétés
Formule moléculaire |
C9H8ClFN2O |
|---|---|
Poids moléculaire |
214.62 g/mol |
Nom IUPAC |
2-(chloromethyl)-4-fluoro-6-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C9H8ClFN2O/c1-14-5-2-6(11)9-7(3-5)12-8(4-10)13-9/h2-3H,4H2,1H3,(H,12,13) |
Clé InChI |
ONAAFXVWNINZOH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)F)N=C(N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)







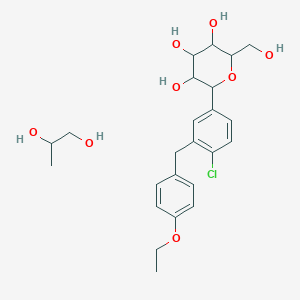
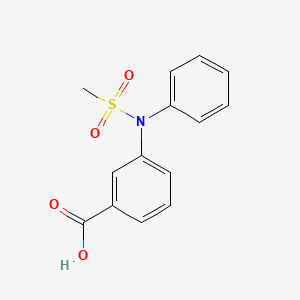
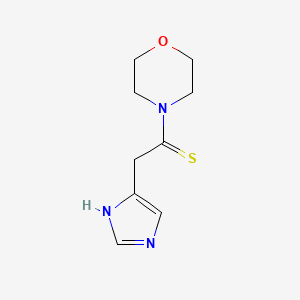
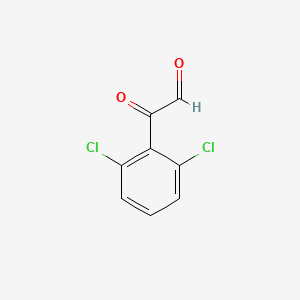
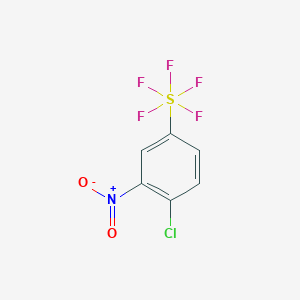
![(18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B12828650.png)
